Cas no 2805-79-0 (4-Fluorobiphenyl-2-carboxamide)
4-Fluorobiphenyl-2-carboxamide Chemical and Physical Properties
Names and Identifiers
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- 5-fluoro-2-phenylbenzamide
- 4-Fluorobiphenyl-2-carboxamide
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- Inchi: 1S/C13H10FNO/c14-10-6-7-11(12(8-10)13(15)16)9-4-2-1-3-5-9/h1-8H,(H2,15,16)
- InChI Key: BAMGUOOJXKTQPV-UHFFFAOYSA-N
- SMILES: FC1C=CC(=C(C(N)=O)C=1)C1C=CC=CC=1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 250
- XLogP3: 2.5
- Topological Polar Surface Area: 43.1
4-Fluorobiphenyl-2-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A011003002-250mg |
4-Fluorobiphenyl-2-carboxamide |
2805-79-0 | 97% | 250mg |
$494.40 | 2023-09-02 | |
| Alichem | A011003002-500mg |
4-Fluorobiphenyl-2-carboxamide |
2805-79-0 | 97% | 500mg |
$823.15 | 2023-09-02 | |
| Alichem | A011003002-1g |
4-Fluorobiphenyl-2-carboxamide |
2805-79-0 | 97% | 1g |
$1579.40 | 2023-09-02 |
4-Fluorobiphenyl-2-carboxamide Related Literature
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
Additional information on 4-Fluorobiphenyl-2-carboxamide
4-Fluorobiphenyl-2-carboxamide (CAS No. 2805-79-0): Properties, Applications, and Market Insights
4-Fluorobiphenyl-2-carboxamide (CAS No. 2805-79-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and material science research. This fluorinated biphenyl derivative exhibits unique chemical properties due to its molecular structure, combining a biphenyl backbone with a fluorine substituent and carboxamide functional group. The compound's distinct characteristics make it valuable for various applications, particularly in drug discovery and advanced material development.
The growing interest in fluorinated organic compounds has positioned 4-Fluorobiphenyl-2-carboxamide as a compound of significant research value. Recent studies highlight its potential as a building block in medicinal chemistry, especially for designing novel therapeutic agents. The presence of both fluorine atoms and amide groups in its structure contributes to enhanced bioavailability and metabolic stability, properties highly sought after in modern pharmaceutical development.
From a chemical perspective, 4-Fluorobiphenyl-2-carboxamide demonstrates remarkable stability under various conditions, making it suitable for diverse synthetic applications. Its molecular weight of 215.22 g/mol and specific physicochemical properties allow for precise manipulation in organic synthesis. Researchers particularly value its electronic effects and steric properties, which can significantly influence the biological activity of resulting compounds when used as an intermediate.
The application spectrum of 4-Fluorobiphenyl-2-carboxamide extends to material science, where its aromatic fluorinated structure contributes to the development of advanced materials with specific electronic or optical properties. In pharmaceutical research, it serves as a key intermediate for developing targeted therapies, particularly in areas such as CNS drug development and enzyme inhibitor design. The compound's versatility is further demonstrated by its potential use in liquid crystal technology and organic semiconductors.
Market analysis reveals increasing demand for high-purity 4-Fluorobiphenyl-2-carboxamide, driven by expanding research in precision medicine and advanced material engineering. The compound's CAS number 2805-79-0 serves as a crucial identifier for researchers and procurement specialists seeking this specific chemical entity. Current synthesis methods focus on achieving higher yields and purity levels to meet the stringent requirements of pharmaceutical applications.
Recent advancements in green chemistry have influenced production approaches for 4-Fluorobiphenyl-2-carboxamide derivatives, with emphasis on environmentally friendly synthesis routes and atom-efficient processes. These developments align with the broader pharmaceutical industry's commitment to sustainable chemistry practices while maintaining the compound's structural integrity and functionality.
Quality control standards for 4-Fluorobiphenyl-2-carboxamide (2805-79-0) have become increasingly rigorous, particularly for applications in drug discovery pipelines. Analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry are routinely employed to verify the compound's identity and purity. These quality assurance measures ensure reliable performance in sensitive research applications where consistency is paramount.
The future outlook for 4-Fluorobiphenyl-2-carboxamide appears promising, with ongoing research exploring its potential in novel drug formulations and functional materials. As the scientific community continues to investigate fluorinated compound libraries, this particular molecule is likely to maintain its relevance in cutting-edge chemical research. Its balanced combination of lipophilicity, electronic effects, and structural versatility positions it as a valuable tool for molecular design across multiple disciplines.
For researchers working with biphenyl carboxamide derivatives, understanding the specific handling and storage requirements of 4-Fluorobiphenyl-2-carboxamide is essential. While the compound is stable under standard laboratory conditions, proper storage in cool, dry environments and protection from prolonged light exposure help maintain its chemical integrity over extended periods.
The synthesis and application of 4-Fluorobiphenyl-2-carboxamide (CAS 2805-79-0) represent an excellent example of how targeted molecular modifications can yield compounds with specialized properties. As research into structure-activity relationships advances, this compound continues to provide valuable insights for scientists exploring the intersection of fluorine chemistry and medicinal applications.
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